N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
CAS No.: 330677-41-3
Cat. No.: VC4339353
Molecular Formula: C27H21BrN2O4S
Molecular Weight: 549.44
* For research use only. Not for human or veterinary use.
![N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide - 330677-41-3](/images/structure/VC4339353.png)
Specification
CAS No. | 330677-41-3 |
---|---|
Molecular Formula | C27H21BrN2O4S |
Molecular Weight | 549.44 |
IUPAC Name | N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
Standard InChI | InChI=1S/C27H21BrN2O4S/c1-30(22-10-6-3-7-11-22)35(33,34)23-15-12-20(13-16-23)27(32)29-25-17-14-21(28)18-24(25)26(31)19-8-4-2-5-9-19/h2-18H,1H3,(H,29,32) |
Standard InChI Key | MBLJMOWGPXKZPI-UHFFFAOYSA-N |
SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Introduction
Structural and Chemical Characteristics
The compound features a central benzamide scaffold substituted at the 4-position with a methyl(phenyl)sulfamoyl group and at the 2-position of the adjacent phenyl ring with a benzoyl-4-bromophenyl moiety. Key structural elements include:
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Benzamide core: Provides a planar aromatic system for potential π-π stacking interactions with biological targets .
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4-Bromo substitution: Enhances electrophilicity and may influence binding affinity, as seen in bromophenyl-containing h-NTPDase inhibitors .
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Methyl(phenyl)sulfamoyl group: Introduces steric bulk and hydrogen-bonding capabilities, critical for allosteric modulation observed in glucokinase activators .
Table 1. Hypothetical Physicochemical Properties
Hypothetical Synthesis Pathway
The synthesis likely follows a multi-step approach, combining methods from glucokinase activator and h-NTPDase inhibitor syntheses:
Step 1: Sulfonylation of Benzoic Acid
3-Chlorosulfonylbenzoic acid is prepared via chlorosulfonation of benzoic acid, as described for sulfamoyl-benzamide derivatives .
Step 2: Sulfonamide Formation
Reaction of 3-chlorosulfonylbenzoic acid with methyl(phenyl)amine yields 3-[methyl(phenyl)sulfamoyl]benzoic acid. This step mirrors the synthesis of sulfonamide intermediates in h-NTPDase inhibitors .
Step 3: Benzamide Coupling
The carboxylic acid is activated using thionyl chloride or carbodiimide reagents, followed by coupling with 2-amino-4-bromobenzophenone (synthesized separately via Friedel-Crafts acylation of 4-bromoaniline). This aligns with benzamide-forming reactions in glucokinase activators .
Computational Modeling Insights
Molecular docking studies of similar compounds provide a basis for hypothesizing interactions:
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Benzamide core: Forms hydrogen bonds with catalytic residues (e.g., Asn231 in glucokinase ).
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Bromophenyl group: Engages in hydrophobic interactions within enzyme pockets.
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Sulfamoyl moiety: Stabilizes binding via hydrogen bonds with backbone amides (e.g., Lys174 in h-NTPDase1 ).
Challenges and Future Directions
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Synthetic optimization: Yield improvements via microwave-assisted coupling or flow chemistry.
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Target validation: Screening against glucokinase and h-NTPDase isoforms.
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ADMET profiling: Addressing low solubility through prodrug strategies or formulation.
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